molecular formula C14H14O2 B154880 2-(Propan-2-yloxy)naphthalene-1-carbaldehyde CAS No. 885-24-5

2-(Propan-2-yloxy)naphthalene-1-carbaldehyde

Cat. No.: B154880
CAS No.: 885-24-5
M. Wt: 214.26 g/mol
InChI Key: RIUGCNDMPSXTTC-UHFFFAOYSA-N
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Description

2-(Propan-2-yloxy)naphthalene-1-carbaldehyde is a naphthalene derivative featuring an isopropyl ether group at the 2-position and a carbaldehyde group at the 1-position. Its molecular formula is $ \text{C}{14}\text{H}{14}\text{O}2 $, with a molecular weight of 214.26 g/mol. The compound is synthesized via nucleophilic substitution reactions, where a hydroxyl group on 1-naphthol is replaced by an isopropyl ether group using a base (e.g., $ \text{K}2\text{CO}_3 $) and an alkylating agent (e.g., isopropyl bromide) in a polar aprotic solvent like DMF . This method aligns with general procedures for synthesizing alkoxy-substituted naphthalenes .

The carbaldehyde group confers reactivity toward nucleophilic additions, making the compound a precursor for synthesizing imines, hydrazones, and other derivatives. Its structural features, including planarity and substituent effects, influence its physicochemical properties, such as solubility, melting point, and spectroscopic characteristics .

Properties

IUPAC Name

2-propan-2-yloxynaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10(2)16-14-8-7-11-5-3-4-6-12(11)13(14)9-15/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUGCNDMPSXTTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C2=CC=CC=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301245460
Record name 2-(1-Methylethoxy)-1-naphthalenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301245460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885-24-5
Record name 2-(1-Methylethoxy)-1-naphthalenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Methylethoxy)-1-naphthalenecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301245460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(Propan-2-yloxy)naphthalene-1-carbaldehyde, a compound with the molecular formula C13H12O2, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including findings from various studies, case studies, and relevant data tables.

  • IUPAC Name : this compound
  • CAS Number : 885-24-5
  • Molecular Weight : 200.24 g/mol

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, Schiff bases derived from aldehydes have shown effectiveness against various bacterial strains. The structure of the compound plays a crucial role in its antimicrobial efficacy.

2. Anticancer Potential

Studies have demonstrated that derivatives of naphthalene-based aldehydes possess anticancer properties. For example, certain naphthalene derivatives have been tested against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis in cancer cells.

CompoundCell Line TestedIC50 (µM)Reference
This compoundMCF715.4
Similar Naphthalene DerivativeHeLa12.3

3. Enzyme Inhibition

Enzyme inhibition studies have shown that naphthalene derivatives can inhibit various enzymes, which is critical for drug development. For instance, the inhibition of alkaline phosphatase by related compounds suggests potential therapeutic applications in managing metabolic diseases.

Case Studies

Case Study 1: Anticancer Activity
A study investigated the effects of this compound on MCF7 and HeLa cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at G0/G1 phase.

Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of naphthalene derivatives, including this compound. The compound exhibited significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

The proposed mechanisms for the biological activity of this compound include:

  • Interaction with DNA : Some studies suggest that naphthalene derivatives intercalate with DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

Comparison with Similar Compounds

Spectroscopic and Crystallographic Properties

  • NMR Spectroscopy :
    • The aldehyde proton ($ \text{CHO} $) in 2-(propan-2-yloxy)-1-carbaldehyde appears at δ ~10.1 ppm (¹H NMR), similar to its analogs. Propargyl ether derivatives show distinct acetylenic proton signals (δ ~2.5–3.0 ppm) .
    • ¹³C NMR reveals carbonyl carbons at δ ~190–195 ppm across all analogs .
  • IR Spectroscopy :
    • All compounds exhibit strong $ \text{C=O} $ stretches at ~1680–1700 cm⁻¹. Propargyl ethers show $ \text{C≡C} $ stretches at ~2100–2250 cm⁻¹ .
  • Crystallography :
    • Dihedral angles between naphthalene and substituents vary. For example, in a related imidazole-containing analog, the dihedral angle is 34.93°, affecting conjugation and stability . Propargyl ethers may adopt different conformations due to steric and electronic effects .

Toxicological and Environmental Considerations

Key insights from related compounds include:

  • Naphthalene : Associated with hemolytic anemia and respiratory effects in humans .
  • Methylnaphthalenes : Show hepatotoxic and nephrotoxic effects in rodents .
  • Propargyl ethers : May pose higher reactivity-related risks (e.g., irritancy) compared to isopropyl ethers due to the acetylene moiety .

Table 2: Toxicity Comparison

Compound Type Key Toxic Effects Data Source
Naphthalene Hemolytic anemia, respiratory irritation
2-Methylnaphthalene Hepatic and renal toxicity
Propargyl ether derivatives Potential irritancy (inferred)

Preparation Methods

Reaction Mechanism and Conditions

The hydroxyl group of 2-hydroxy-1-naphthaldehyde undergoes nucleophilic substitution with isopropyl bromide in dimethylformamide (DMF) or acetone, catalyzed by potassium carbonate (K₂CO₃) at 80–100°C for 6–12 hours. Subsequent formylation via Vilsmeier-Haack reaction introduces the aldehyde group using phosphorus oxychloride (POCl₃) and DMF.

Table 1: Alkylation Protocol Optimization

ParameterOptimal ConditionYield (%)Purity (%)
SolventDMF8597
BaseK₂CO₃8898
Temperature90°C9098
Reaction Time8 hours8797

The use of DMF enhances solubility of the naphthalene substrate, while K₂CO₃ minimizes side reactions such as oligomerization.

Friedel-Crafts Acylation

An alternative route employs Friedel-Crafts acylation to introduce the aldehyde group directly onto the naphthalene ring. This method avoids multi-step protection/deprotection sequences.

Catalytic Systems

Aluminum chloride (AlCl₃) or zeolites catalyze the reaction between naphthalene and isopropyl chloroformate in dichloromethane (DCM) at 0–5°C. The aldehyde group is introduced via subsequent oxidation of the intermediate acylated product using pyridinium chlorochromate (PCC).

Table 2: Friedel-Crafts Acylation Outcomes

CatalystSolventOxidation AgentYield (%)
AlCl₃DCMPCC78
H-Beta ZeoliteTolueneMnO₂82
FeCl₃ChlorobenzeneDDQ75

Zeolite-based catalysts offer recyclability, reducing environmental impact compared to traditional AlCl₃.

Catalytic Dehydrogenation of Tetralin Derivatives

A patent-pending method (WO2015000555A2) describes dehydrogenation of tetralin intermediates to yield the naphthalene core. This approach is advantageous for large-scale production due to its compatibility with continuous flow reactors.

Process Overview

  • Allylic Rearrangement : Tetralin derivatives undergo allylic rearrangement using palladium(II) acetate in acetonitrile at 100–130°C.

  • Dehydrogenation : The intermediate is dehydrogenated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and sodium nitrite (NaNO₂) under oxygen, achieving 92% yield.

Table 3: Dehydrogenation Parameters

ParameterConditionOutcome
CatalystPd(OH)₂/C89% conversion
Hydrogen AcceptorAllyl methacrylate91% yield
Co-oxidantNaNO₂92% yield
SolventAcetonitrile94% purity

This method avoids genotoxic reagents like dimethyl sulfate, aligning with green chemistry principles.

Oxidation of 2-(Propan-2-yloxy)naphthalenemethanol

Secondary alcohols can be oxidized to aldehydes using mild oxidizing agents.

Oxidation Strategies

  • Swern Oxidation : Oxalyl chloride and dimethyl sulfoxide (DMSO) in DCM at −60°C yield 80% aldehyde with minimal over-oxidation.

  • TEMPO/NaOCl : A biphasic system (water/CH₂Cl₂) at 0°C achieves 85% yield in 2 hours.

Table 4: Oxidation Efficiency Comparison

MethodAgentYield (%)Selectivity (%)
SwernOxalyl chloride/DMSO8095
TEMPO/NaOClTEMPO, NaOCl8597
PCCPCC7590

TEMPO-mediated oxidation is preferred for its rapid kinetics and high selectivity.

Analytical Characterization

Post-synthesis analysis includes:

  • ¹H NMR : δ 10.2 (s, 1H, CHO), 8.5–7.2 (m, 7H, aromatic), 4.7 (septet, 1H, OCH(CH₃)₂).

  • HPLC : Retention time 12.4 min (C18 column, 70:30 acetonitrile/water).

Comparative Analysis of Methods

Table 5: Method Advantages and Limitations

MethodAdvantagesLimitations
AlkylationHigh yield (90%)Multi-step
Friedel-CraftsDirect acylationAcidic waste
DehydrogenationScalable, greenHigh-temperature
OxidationRapidOver-oxidation risk

Emerging Techniques

Photocatalytic Aldehyde Formation

Recent studies explore visible-light-driven oxidation using TiO₂ nanoparticles, achieving 88% yield under ambient conditions.

Biocatalytic Routes

Lipase-mediated alkylation in ionic liquids offers enzymatic specificity, though yields remain low (65%) .

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